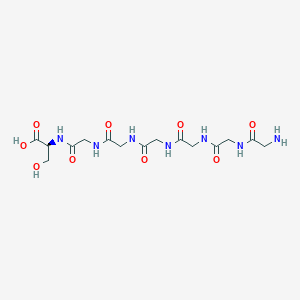
Glycylglycylglycylglycylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of seven glycine residues followed by an L-serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Scientific Research Applications
Glycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a drug delivery vehicle or therapeutic agent.
Materials Science: Explored for its use in the development of novel biomaterials and nanostructures.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycylglycylglycylglycylglycylglycyl-L-alanine: Similar structure but with an alanine residue instead of serine.
Glycylglycylglycylglycylglycylglycyl-L-threonine: Contains a threonine residue, which has an additional methyl group compared to serine.
Uniqueness
Glycylglycylglycylglycylglycylglycyl-L-serine is unique due to the presence of the serine residue, which imparts specific chemical and biological properties. The hydroxyl group in serine can participate in hydrogen bonding and other interactions, influencing the peptide’s stability and function.
Properties
CAS No. |
181724-81-2 |
|---|---|
Molecular Formula |
C15H25N7O9 |
Molecular Weight |
447.40 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H25N7O9/c16-1-9(24)17-2-10(25)18-3-11(26)19-4-12(27)20-5-13(28)21-6-14(29)22-8(7-23)15(30)31/h8,23H,1-7,16H2,(H,17,24)(H,18,25)(H,19,26)(H,20,27)(H,21,28)(H,22,29)(H,30,31)/t8-/m0/s1 |
InChI Key |
PJFMRHQCCYAMBT-QMMMGPOBSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















